

4A3-SCC-10 for In Vivo mRNA Delivery: A Technical Guide

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Compound of Interest

Compound Name: 4A3-SCC-10

Cat. No.: B15600697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel, biodegradable ionizable lipid **4A3-SCC-10**, designed for potent and targeted in vivo delivery of messenger RNA (mRNA). **4A3-SCC-10** distinguishes itself through a unique glutathione (GSH)-responsive mechanism that facilitates superior endosomal escape and rapid mRNA release, leading to significantly enhanced protein expression, particularly in the liver.

Core Attributes of 4A3-SCC-10

4A3-SCC-10 is a linker-degradable ionizable lipid featuring a disulfide bond-bridged ester linker.^[1] This design imparts a unique GSH-responsive, cone-shaped architecture that is key to its mechanism of action.^[1] With a pKa of 6.22, it is optimized for protonation in the acidic environment of the endosome, a critical step for endosomal disruption.^[2]

In Vivo Performance Highlights

Lipid nanoparticles (LNPs) formulated with **4A3-SCC-10** have demonstrated exceptional performance in preclinical studies, significantly outperforming the widely used ionizable lipid, DLin-MC3-DMA.

Quantitative Performance Data

Parameter	4A3-SCC-10 LNP	DLin-MC3-DMA LNP	Fold Improvement
In Vivo mRNA Delivery (Liver)	-	-	87-fold[3][4]

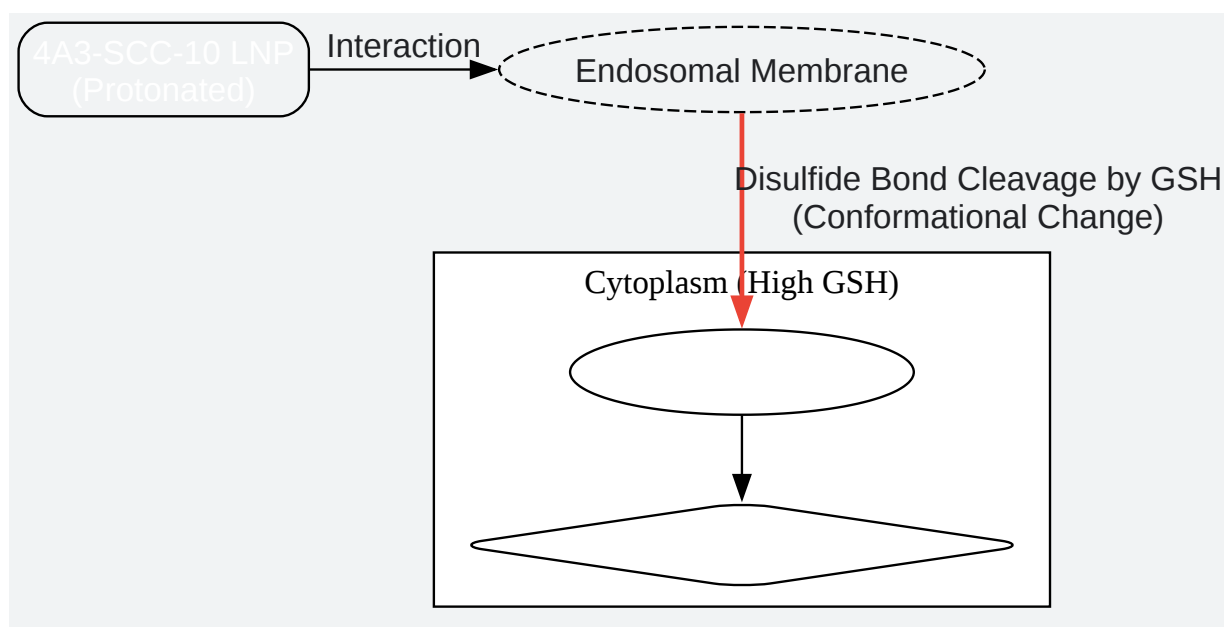
Physicochemical Properties of 4A3-SCC-10 LNPs

The following table summarizes the key physicochemical characteristics of **4A3-SCC-10** LNPs formulated for in vivo studies.

Property	Value
Size (Diameter)	~90 nm
Polydispersity Index (PDI)	< 0.2
mRNA Encapsulation Efficiency	> 90%

Mechanism of Action: GSH-Responsive Endosomal Escape

The enhanced efficacy of **4A3-SCC-10** is attributed to its specialized mechanism for endosomal escape, which is triggered by the high concentration of glutathione (GSH) in the cytoplasm.



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Caption: Proposed mechanism of GSH-responsive endosomal escape of **4A3-SCC-10** LNPs.

Experimental Protocols

This section details the methodologies for the formulation, characterization, and in vivo evaluation of **4A3-SCC-10** LNPs.

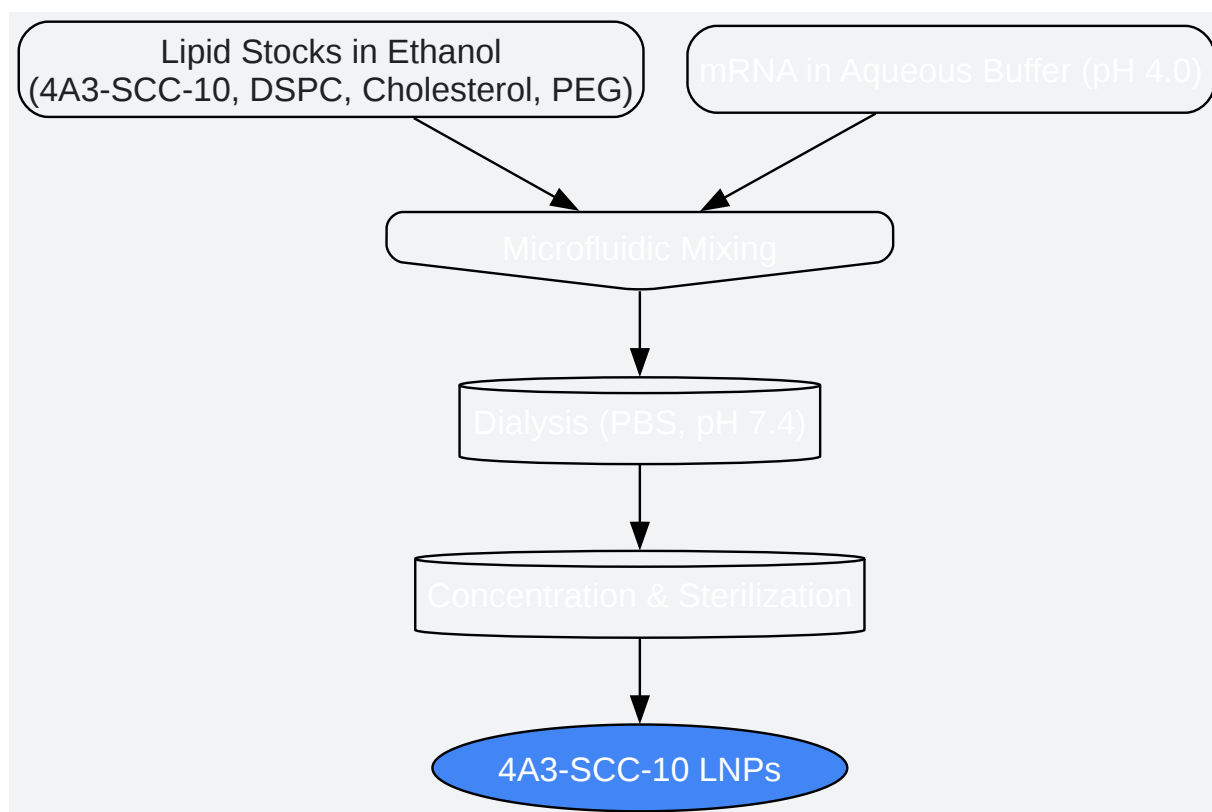
LNP Formulation

Lipid Composition:

Component	Molar Ratio (%)
4A3-SCC-10	50
DSPC	10
Cholesterol	38.5
DMG-PEG2000	1.5

Protocol:

- Preparation of Stock Solutions: Prepare individual stock solutions of **4A3-SCC-10**, DSPC, cholesterol, and DMG-PEG2000 in ethanol.
- Lipid Mixture: Combine the lipid stock solutions in the molar ratios specified above.
- mRNA Solution: Dissolve the desired mRNA (e.g., encoding Firefly Luciferase) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
- Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous:organic).
- Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
- Concentration and Sterilization: Concentrate the LNP solution using an appropriate centrifugal filter and sterilize by passing through a 0.22 μm filter.



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Caption: Workflow for the formulation of **4A3-SCC-10** LNPs.

LNP Characterization

- Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
- Zeta Potential: Measured using Laser Doppler Velocimetry.
- mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a surfactant (e.g., Triton X-100).
 - Encapsulation Efficiency (%) = $(\text{Total RNA} - \text{Free RNA}) / \text{Total RNA} * 100$

In Vivo mRNA Delivery Studies

- Animal Model: C57BL/6 mice (female, 6-8 weeks old).

- mRNA: Firefly Luciferase (Fluc) mRNA.
- Dose: 0.5 mg/kg of mRNA.
- Administration: Intravenous (i.v.) injection via the tail vein.
- Analysis:
 - Bioluminescence Imaging: At 6 hours post-injection, mice are anesthetized and injected intraperitoneally with D-luciferin. Bioluminescence is then measured using an in vivo imaging system (IVIS).
 - Ex Vivo Analysis: After imaging, mice are euthanized, and organs (liver, spleen, lungs, heart, kidneys) are harvested to quantify luciferase expression.

Safety and Tolerability

While comprehensive toxicology studies are ongoing, initial preclinical data suggests that **4A3-SCC-10** LNPs are well-tolerated. No significant elevation in liver enzymes (ALT, AST) or pro-inflammatory cytokines has been reported at therapeutic doses. The biodegradable nature of the disulfide-bridged ester linker is designed to minimize long-term lipid accumulation and associated toxicity.

Conclusion

4A3-SCC-10 represents a significant advancement in ionizable lipid technology for in vivo mRNA delivery. Its unique glutathione-responsive mechanism for endosomal escape translates to superior protein expression in the liver compared to established standards. This technical guide provides a foundational understanding of its properties, performance, and the experimental protocols for its use, positioning **4A3-SCC-10** as a promising candidate for the development of next-generation mRNA therapeutics.

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